加替沙星
描述
- 喹硫平富马酸盐,也称为其品牌名称思瑞康和思瑞康 XR,属于非典型抗精神病药物类别。
- 它主要用于治疗多种精神和情绪障碍,包括精神分裂症、双相情感障碍和重度抑郁症。
- 喹硫平通过调节大脑中某些神经递质的活性发挥作用,特别是血清素和多巴胺 .
科学研究应用
- 在化学中,喹硫平作为一种有价值的工具用于研究神经递质相互作用和受体结合。
- 在生物学中,它有助于了解大脑功能以及神经递质在精神健康中的作用。
- 在医学中,它对于管理精神分裂症、双相情感障碍和抑郁症至关重要。
- 在工业中,喹硫平有助于开发抗精神病药物。
作用机制
- 喹硫平的作用是由于它与特定受体相互作用,包括血清素(5-HT2A 和 5-HT2C)和多巴胺(D2)受体。
- 通过调节这些受体,它有助于恢复神经递质平衡并缓解精神疾病的症状。
生化分析
Biochemical Properties
Gatifloxacin works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin prevents bacteria from replicating, thereby stopping the infection.
Cellular Effects
Gatifloxacin’s primary cellular effect is the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes . This inhibition disrupts the bacterial DNA replication process, leading to cell death . Gatifloxacin is effective against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria .
Molecular Mechanism
The bactericidal action of Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin prevents the bacteria from replicating their DNA, leading to cell death .
Temporal Effects in Laboratory Settings
Gatifloxacin demonstrates improved in vitro activity against gram-positive organisms, pharmacokinetics, and pharmacodynamics when compared with levofloxacin and ciprofloxacin
Dosage Effects in Animal Models
It’s primarily excreted unchanged in the urine .
Metabolic Pathways
Gatifloxacin undergoes limited biotransformation in humans with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites . It does not inhibit the cytochrome P450 (CYP) system and thus is not expected to interfere with CYP-dependent metabolism of drugs .
Transport and Distribution
Gatifloxacin has a large volume of distribution, low protein binding, and broad tissue distribution . It’s primarily excreted unchanged in the urine
准备方法
- 喹硫平富马酸盐可以通过多种途径合成,但一种常见的方法是使喹硫平碱与富马酸反应。
- 工业生产方法通常涉及大规模化学合成,以确保高纯度和高产量。
化学反应分析
- 喹硫平经历多种反应,包括氧化、还原和取代。
- 这些反应中常用的试剂和条件包括强酸、碱和还原剂。
- 形成的主要产物包括喹硫平富马酸盐本身及其代谢产物。
相似化合物的比较
- 喹硫平因其对血清素和多巴胺受体的双重作用而脱颖而出。
- 类似的化合物包括其他非典型抗精神病药物,如利培酮和奥氮平。
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOMFCQGDBHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gatifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.31e-01 g/L | |
Record name | Gatifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112811-59-3 | |
Record name | Gatifloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112811-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gatifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182 - 185 °C | |
Record name | Gatifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of gatifloxacin?
A1: Gatifloxacin, an 8-methoxyfluoroquinolone, primarily targets bacterial DNA gyrase and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication and repair. Gatifloxacin inhibits these enzymes, leading to bacterial cell death. []
Q2: How does the presence of the 8-methoxy group in gatifloxacin impact its activity compared to other fluoroquinolones?
A2: The 8-methoxy group enhances gatifloxacin's activity against Gram-positive bacteria, including those resistant to other fluoroquinolones. [] It requires mutations in both topoisomerase IV and DNA gyrase for resistance to develop, unlike some other fluoroquinolones. []
Q3: What makes gatifloxacin effective against methicillin-resistant Staphylococcus aureus (MRSA)?
A3: Gatifloxacin, particularly when combined with benzalkonium chloride (BAK), exhibits potent activity against MRSA, even at low concentrations. [] The addition of BAK significantly lowers the minimum inhibitory concentration (MIC) and mutant prevention concentration (MPC) of gatifloxacin against MRSA. [] This suggests a synergistic effect between these compounds.
Q4: What is the chemical formula and molecular weight of gatifloxacin?
A4: Unfortunately, the provided research abstracts do not explicitly state the chemical formula and molecular weight of gatifloxacin. This information would need to be sourced from a drug database or chemical reference.
Q5: How does the stability of gatifloxacin for injection vary between different manufacturers?
A5: A study evaluating four different manufacturers of gatifloxacin for injection found that all products remained stable for at least two years, meeting the requirements outlined in the Chinese Pharmacopoeia. [] This suggests consistent manufacturing processes and adherence to quality standards across different manufacturers.
Q6: How does the formulation of gatifloxacin as an ophthalmic gel affect its bioavailability compared to eye drops?
A6: Gatifloxacin ophthalmic gel demonstrates significantly increased bioavailability and a longer duration of action in the eye compared to gatifloxacin eye drops. [] The gel formulation likely enhances drug retention on the ocular surface, resulting in prolonged drug exposure.
Q7: What are the pharmacokinetic properties of gatifloxacin in infants and children?
A7: Studies in pediatric patients aged 6 months to 16 years showed that gatifloxacin, administered as an oral suspension, exhibits age-dependent pharmacokinetics. [] The apparent clearance of gatifloxacin decreases with increasing age. [] A dose of 10 mg/kg every 24 hours is expected to achieve therapeutic concentrations in this population. []
Q8: How does the co-administration of gatifloxacin with rifampicin affect its pharmacokinetics?
A8: When administered with rifampicin, isoniazid, and pyrazinamide in a tuberculosis treatment regimen, gatifloxacin's exposure initially increases due to drug interactions, but then decreases with repeated daily dosing. [] This decline in exposure with multiple doses might necessitate dose adjustments to maintain therapeutic levels.
Q9: How does the area under the concentration-time curve (AUC) relate to the development of resistance to gatifloxacin in Streptococcus pneumoniae?
A9: In vitro studies using S. pneumoniae showed a clear relationship between the ratio of the free AUC to the MIC (fAUC/MIC) and the emergence of resistance. [] Higher fAUC/MIC ratios were associated with delayed development of resistance mutations in topoisomerase genes. [] Levofloxacin, at clinical doses, showed a higher likelihood of resistance development compared to the newer fluoroquinolones like gatifloxacin, gemifloxacin, and moxifloxacin. []
Q10: What are some reported adverse effects associated with gatifloxacin administration?
A11: Gatifloxacin has been associated with dysglycemic events, including both hypoglycemia and hyperglycemia. [, , , ] These effects are thought to be related to gatifloxacin potentially influencing insulin secretion. [] Other reported side effects include gastrointestinal disturbances, dizziness, and skin reactions. [, ]
Q11: What analytical techniques are commonly used to quantify gatifloxacin in biological samples?
A13: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying gatifloxacin concentrations in various matrices, including serum, vitreous humor, and aqueous humor. [, , ] The combination of HPLC with mass spectrometry (LC-MS) further enhances the sensitivity and specificity of gatifloxacin detection. []
Q12: What is the potential impact of hexavalent chromium (Cr6+) on the interaction between gatifloxacin and DNA?
A14: Studies suggest that Cr6+ can hinder the binding of gatifloxacin to DNA. [] This interference might be due to Cr6+ competing with gatifloxacin for binding sites on DNA or forming complexes with gatifloxacin, thereby reducing its availability for DNA interaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。